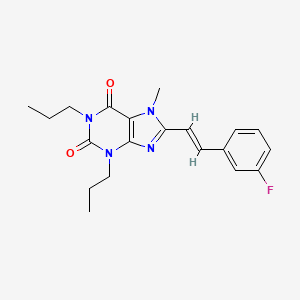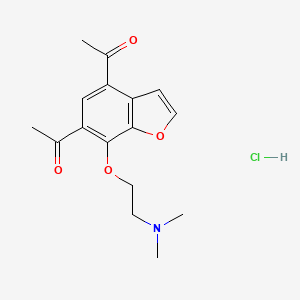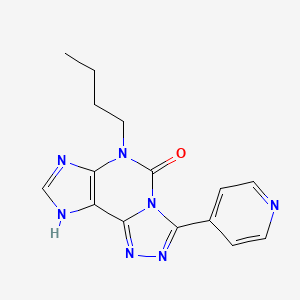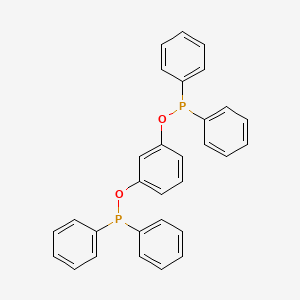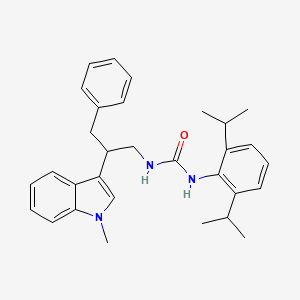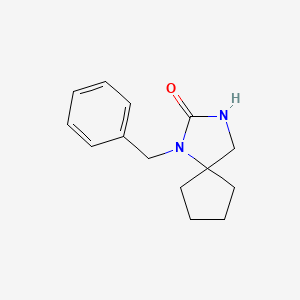
Scuteflorin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scuteflorin A is a naturally occurring dihydropyranocoumarin compound isolated from the plant Scutellaria lateriflora. It is known for its unique chemical structure and potential biological activities. The compound has garnered interest in the scientific community due to its potential therapeutic applications and its role in various biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The enantioselective total synthesis of Scuteflorin A has been achieved using organocatalytic asymmetric epoxidation. The key step involves the use of a chiral iminium salt to effect the epoxidation of xanthyletin, resulting in a high enantiomeric excess (>99% ee) and an overall yield of 14% . The reaction conditions typically involve mild temperatures and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial applications. The use of chiral catalysts and optimized reaction conditions would be crucial for maintaining the efficiency and yield of the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Scuteflorin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying asymmetric synthesis and catalysis.
Biology: The compound has shown potential in modulating biological pathways and has been studied for its effects on cellular processes.
Medicine: Scuteflorin A is being investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Its unique chemical structure makes it a candidate for the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Scuteflorin A involves its interaction with specific molecular targets and pathways. It is believed to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but the compound’s ability to influence key biochemical processes makes it a promising candidate for therapeutic development .
Comparaison Avec Des Composés Similaires
Scuteflorin A can be compared with other dihydropyranocoumarins, such as Scuteflorin B. While both compounds share a similar core structure, this compound is unique in its specific functional groups and stereochemistry.
List of Similar Compounds
- Scuteflorin B
- Xanthyletin
- Other dihydropyranocoumarins
This compound stands out due to its high enantiomeric purity and the specific synthetic routes used to obtain it, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
1151786-06-9 |
|---|---|
Formule moléculaire |
C19H18O6 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
[(3R)-2,2-dimethyl-4,8-dioxo-3H-pyrano[3,2-g]chromen-3-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C19H18O6/c1-10(2)7-16(21)24-18-17(22)12-8-11-5-6-15(20)23-13(11)9-14(12)25-19(18,3)4/h5-9,18H,1-4H3/t18-/m0/s1 |
Clé InChI |
FTSNOUCXBBPRJQ-SFHVURJKSA-N |
SMILES isomérique |
CC(=CC(=O)O[C@H]1C(=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C |
SMILES canonique |
CC(=CC(=O)OC1C(=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


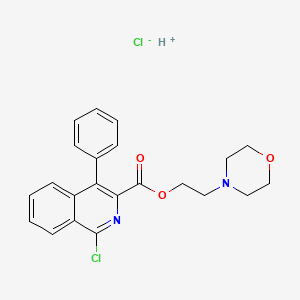
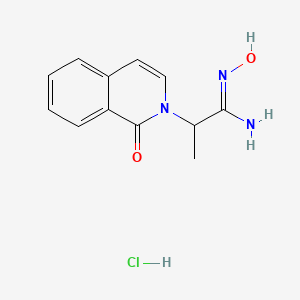
![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12774089.png)
